molecular formula C7H11NO2 B1672442 Guvacine CAS No. 498-96-4

Guvacine

Cat. No. B1672442
CAS RN: 498-96-4
M. Wt: 141.17 g/mol
InChI Key: DYPLDWLIOGXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guvacine is a specific GABA uptake inhibitor . It is a hydrogenated pyridine alkaloid found in areca nuts . It is the N-demethylated derivative of arecaidine and the product of ester hydrolysis of guvacoline .


Synthesis Analysis

The synthesis of Guvacine involves the use of P-Chiral [2.2.1] bicyclic phosphines (HypPhos catalysts) applied to reactions between α-alkylallenoates and imines . The HypPhos catalysts were assembled from trans-4-hydroxyproline .


Molecular Structure Analysis

The molecular formula of Guvacine is C6H9NO2 . It has a molar mass of 127.143 g·mol−1 .


Chemical Reactions Analysis

Guvacine is the product of ester hydrolysis of guvacoline . Lime is said to hydrolyse guvacoline to guvacine .


Physical And Chemical Properties Analysis

Guvacine has a molecular formula of C6H9NO2 and a molecular weight of 127.1412 . It is a small molecule .

Scientific Research Applications

1. NIR Technology in Parching Process Analysis

Guvacine's application in NIR (Near-Infrared) technology for online analysis and quality control during the parching process of Areca Seed has been significant. Researchers developed dynamic prediction models for the content of guvacine and other alkaloids in Areca Seed using NIR spectroscopy. This approach enabled real-time analysis and control of the parching process, ensuring quality and consistency in the production of Areca Seed products (Xue et al., 2011).

2. Synthesis of Deuterium Labelled Guvacine

The synthesis of deuterium-labelled guvacine has been explored for potential applications in research. This process involves the selective exchange of hydrogen with deuterium in guvacine, allowing for the creation of labelled compounds that can be used in various scientific studies to track and understand the behavior of guvacine in different environments (Christensen & Krogsgaard‐Larsen, 1980).

3. GABA Uptake Inhibition and Muscarinic Properties

Guvacine has been studied for its properties as a GABA (Gamma-Aminobutyric Acid) uptake inhibitor. A derivative of guvacine, 6-(4-Phenyl-benzyloxy-methyl) guvacine, was synthesized and found to have affinities for muscarinic M1 and M2 receptors, despite lacking the GABA uptake inhibitory activity of its parent compound. This highlights guvacine's potential applications in neurological research (Bisel et al., 1996).

4. Development of Pharmacophore Model for GABA Uptake Inhibitors

Guvacine's role in establishing a pharmacophore model for GABA-uptake inhibitors is noteworthy. Research involving the synthesis of guvacine analogues and molecular modeling has led to a deeper understanding of the pharmacodynamics of GABA-uptake inhibitors, aiding in the development of new therapeutic agents (N’goka et al., 1991).

5. Influence on Central Nervous System Functions

Studies on guvacine derivatives have shown potential applications in treating neurological and psychiatric disorders. For instance, the guvacine derivative DDPM‐2571 was found to be effective in mouse models for a variety of conditions, including seizures, anxiety, depression, and pain, demonstrating guvacine's relevance in neuroscience and pharmacology research (Sałat et al., 2017).

6. Interaction with Cat Central Nervous System

Guvacine and its constituent arecaidine have been observed to inhibit the uptake of GABA in the cat central nervous system. This research provides insight into the mechanisms of action of guvacine and its potential applications in studying synaptic neurotransmission and neurological disorders (Lodge et al., 1977).

7. Drug Design and Therapeutic Aspects

Guvacine has been influential in the field of drug design, particularly in the development of specific GABA uptake inhibitors. This includes the exploration of guvacine's structure-activity relationships, leading to the creation of novel therapeutics aimed at enhancing GABA neurotransmission (Krogsgaard‐Larsen et al., 2000).

8

. Antimyoclonus Effects in Posthypoxic ConditionsResearch has shown that guvacine hydrochloride can significantly attenuate myoclonus scores in animal models, suggesting its potential use in treating posthypoxic myoclonus and related conditions. This application is particularly relevant in the context of neurological rehabilitation and therapy (Jaw et al., 1996).

9. Development of Orally-Active Anticonvulsants

The modification of guvacine through the addition of lipophilic groups has led to the creation of potent, orally-active anticonvulsant drugs. These developments in the field of medicinal chemistry have been instrumental in advancing treatment options for epilepsy and related seizure disorders (Pavia et al., 1992).

10. Screening for GABA Transporter Inhibitors

Guvacine derivatives have been used in the generation and screening of oxime libraries to identify potent inhibitors of mGAT1, a major GABA transporter in the central nervous system. This research is significant for developing new therapeutic agents for epilepsy and studying the biological role of GABA transporters (Kern & Wanner, 2015).

Safety And Hazards

There is no approved indication for guvacine . The safety data sheet for Guvacine hydrochloride indicates that it can cause burns of eyes, skin, and mucous membranes .

Future Directions

The exact mechanisms of action of Guvacine are still being investigated . It is an experimental drug with no approved indication .

properties

IUPAC Name

1,2,3,6-tetrahydropyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDZOWFRBNTPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871702
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Experimental studies are still being investigated to determine the exact mechanisms of action of guvacine. What is known is that guvacine binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA, but has no affinity for GABA postsynaptic receptors.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Guvacine

CAS RN

498-96-4
Record name Guvacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guvacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guvacine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1,2,5,6-Tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUVACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Arecoline (39.5 g, 0.25 mol) was dissolved in dry toluene (20 ml). 1-Chloroethyl chloroformate (30.5 ml) was added slowly at 0-5° C. The mixture was heated at 80° C. for 2 h, cooled to room temperature, filtered and evaporated to dryness in vacuo. The residue was dissolved in methylene chloride (400 ml) and extracted with 10% aqueous sodium carbonate. The organic layer was dried over magnesium sulfate, filtered and evaporated to dryness to give methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (Yield: 30.5 g, 85%). Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate (1.1 g, 7.8 mmol) was dissolved in methylene chloride (20 ml) and cooled to -15° C. Triethyl amine (2.2 ml, 15,8 mmol) and a solution of benzyl chloroformate (1.2 ml, 8,4 mmol) in methylene chloride (10 ml) were added. Stirring at room temperature for 1.5 h followed by evaporation to dryness. The residue was dissolved in methylene chloride and extracted with water two times. The organic layer separated, dried and evaporated to dryness in vacuo to give methyl 1-benzyloxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate as an oil (Yield: 2.0 g, 92%).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guvacine
Reactant of Route 2
Guvacine
Reactant of Route 3
Guvacine
Reactant of Route 4
Guvacine
Reactant of Route 5
Reactant of Route 5
Guvacine
Reactant of Route 6
Reactant of Route 6
Guvacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.